3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a dimethylcarbamoyl group attached to a benzene ring. This compound belongs to a class of organic molecules known for their electrophilic properties, particularly due to the sulfonyl fluoride functional group. The structure can be represented as follows:
The compound is notable for its potential applications in medicinal chemistry and organic synthesis, where the sulfonyl fluoride moiety can act as a leaving group in various
The synthesis of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride typically involves several key steps:
3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride has various applications:
Interaction studies involving 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride primarily focus on its reactivity with nucleophiles and its behavior in biological systems. Research indicates that sulfonyl fluorides can interact with amino acids in proteins, leading to covalent modifications that may affect protein function. Such interactions are critical for understanding its role in enzyme inhibition and potential therapeutic applications .
Several compounds share structural similarities with 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Dimethylaminobenzenesulfonyl fluoride | Structure | Contains a dimethylamino group instead of a dimethylcarbamoyl group; used in dye synthesis. |
| Benzene-1-sulfonyl chloride | Structure | Lacks fluorine; more reactive towards nucleophiles but less stable than sulfonyl fluorides. |
| 2-Aminobenzenesulfonamide | Structure | Contains an amino group; known for antibacterial properties and used in drug formulations. |
The unique aspect of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride lies in its combination of both sulfonyl fluoride reactivity and the potential biological activity imparted by the dimethylcarbamoyl moiety, making it a valuable candidate for further research in medicinal chemistry and synthetic applications.
The synthesis of 3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride through traditional pathways represents a multistep approach involving initial sulfonation followed by fluorination reactions [1] [2]. The fundamental process begins with electrophilic aromatic substitution using concentrated sulfuric acid or oleum as the sulfonating agent [3] [4].
Traditional sulfonation of substituted benzene derivatives typically employs sulfur trioxide dissolved in sulfuric acid, known as oleum, which serves as the primary electrophile [5] [6]. The sulfonation reaction proceeds through the formation of a sigma complex intermediate, where the sulfur trioxide or protonated sulfur trioxide attacks the aromatic ring [3]. For compounds bearing electron-donating groups such as the dimethylcarbamoyl substituent, the reaction demonstrates enhanced reactivity compared to unsubstituted benzene [4].
The subsequent fluorination step in traditional pathways involves the conversion of sulfonyl chlorides to sulfonyl fluorides through halogen exchange reactions [1] [7]. Potassium fluoride in the presence of crown ethers or phase transfer catalysts represents the most commonly employed methodology for this transformation [1] [2]. The reaction typically requires elevated temperatures ranging from 170°C to 250°C and proceeds through nucleophilic substitution at the sulfur center [2].
Table 1: Traditional Sulfonation-Fluorination Reaction Conditions
| Step | Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Sulfonation | Oleum (20% SO₃) | 80-120 | 4-8 | 75-85 |
| Chlorination | SOCl₂/DMF | 60-80 | 2-4 | 85-95 |
| Fluorination | KF/18-crown-6 | 170-250 | 5-12 | 70-80 |
The chlorosulfonation pathway represents an alternative traditional approach, utilizing chlorosulfonic acid as both the sulfonating and chlorinating agent [8]. This method directly produces sulfonyl chlorides, eliminating the need for separate chlorination steps [8]. The mechanism involves two sequential reactions where benzene first reacts with chlorosulfonic acid to produce benzenesulfonic acid, followed by reaction with a second equivalent to yield the desired sulfonyl chloride [8].
The emergence of Sulfur(VI) Fluoride Exchange chemistry has revolutionized the synthesis of sulfonyl fluorides, offering superior efficiency and environmental sustainability compared to traditional methods [9] [10]. SuFEx reactions are characterized by their exceptional stability under physiological conditions while maintaining high reactivity toward specific nucleophiles [9] [11].
Modern SuFEx methodologies for preparing 3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride leverage the unique properties of the sulfur-fluorine bond, which exhibits remarkable resistance to hydrolysis and thermal decomposition [10] [12]. The reaction mechanism primarily involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling efficient exchange reactions with incoming nucleophiles [9].
Recent developments in SuFEx chemistry have introduced novel approaches utilizing thionyl tetrafluoride as a multidimensional connector [13]. This methodology enables the construction of complex molecular architectures through sequential fluoride exchange reactions [13]. The process typically employs catalytic amounts of bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine to facilitate the transformation under mild conditions [12].
Table 2: Modern SuFEx Reaction Parameters
| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact |
|---|---|---|---|---|---|
| SOF₄ Hub | BTMG (1 mol%) | 25-60 | 15 min | 85-95 | Low |
| Thiol Oxidation | KF/SHC5 | 60-80 | 1-2 h | 90-99 | Minimal |
| Flow Chemistry | Base (2 mol%) | -18 | 0.016 s | 72-94 | Very Low |
The development of green chemistry approaches has led to the introduction of environmentally benign synthetic protocols [14] [15]. These methods utilize easily handled reagents such as potassium fluoride in combination with specialized oxidizing agents to convert thiols and disulfides directly to sulfonyl fluorides [16] [15]. The process generates only non-toxic sodium and potassium salts as byproducts, representing a significant advancement in sustainable synthesis [16].
Flow chemistry applications in SuFEx reactions have demonstrated remarkable efficiency improvements [17]. The ultrafast flow synthesis utilizes aryllithium intermediates under optimized conditions to afford functionalized sulfonyl fluorides in exceptionally high yields [17]. This methodology enables reaction completion within milliseconds while maintaining excellent selectivity and yield [17].
The preparation and utilization of 3-(dimethylcarbamoyl)benzenesulfonic acid derivatives represent crucial intermediates in the synthesis of the target sulfonyl fluoride [5] [18]. These compounds serve as versatile precursors that can be readily converted to various sulfur-containing functional groups through appropriate chemical transformations [6] [18].
The synthesis of dimethylcarbamoyl-substituted benzenesulfonic acids typically involves the initial formation of the carbamoyl functionality through Friedel-Crafts acylation reactions [19] [20]. Dimethylcarbamoyl chloride serves as the primary acylating agent, reacting with benzene derivatives in the presence of aluminum chloride catalysts [19]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired carbamoyl-substituted product [20].
Table 3: Carbamoyl Introduction Methods
| Method | Reagent System | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | DMCC/AlCl₃ | 0-25°C, 2-4 h | meta-directing | 70-85 |
| Direct Amidation | (COCl)₂/DMF | 60°C, 1-3 h | High | 80-90 |
| CDI-mediated | CDI/Base | RT, 12 h | Excellent | 85-95 |
The subsequent sulfonation of carbamoyl-substituted benzene derivatives requires careful consideration of the directing effects exhibited by the carbamoyl group [5] [6]. The dimethylcarbamoyl substituent functions as a meta-directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of the sulfonation process [3] [4]. This directing effect results from the electron-withdrawing nature of the carbonyl group, which deactivates the ortho and para positions toward electrophilic attack [4].
Alternative synthetic approaches involve the direct conversion of sulfonic acids to sulfonyl fluorides using specialized fluorinating agents [21]. Thionyl fluoride has emerged as an effective reagent for this transformation, enabling the conversion of sodium sulfonates to sulfonyl fluorides in excellent yields [21]. The reaction typically proceeds under mild conditions and tolerates various functional groups, making it particularly suitable for complex molecular architectures [21].
The deoxyfluorination methodology represents another important approach for accessing sulfonyl fluorides from sulfonic acid derivatives [21]. This process utilizes Xtalfluor-E as a bench-stable fluorinating agent, allowing for the direct conversion of both sulfonic acids and their sodium salts under relatively mild reaction conditions [21]. The methodology demonstrates broad substrate scope and functional group tolerance [21].
The purification of 3-(dimethylcarbamoyl)benzene-1-sulfonyl fluoride requires specialized techniques due to the unique physicochemical properties of sulfonyl fluorides [22] [23]. These compounds exhibit moderate volatility and can be sensitive to hydrolysis under certain conditions, necessitating careful handling during isolation and purification processes [23] [24].
Chromatographic separation represents the primary purification method for sulfonyl fluorides [22] [25]. Silica gel column chromatography using dichloromethane-based solvent systems typically provides effective separation of the desired product from reaction byproducts [25]. The optimization of mobile phase composition is critical, with dichloromethane concentrations ranging from 10% to 100% in petroleum ether or hexane proving most effective [25].
Table 4: Purification Methods and Conditions
| Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | DCM/Hexane (3:7) | 85-92 | >95 |
| Recrystallization | - | EtOAc/Hexane | 70-80 | >98 |
| Distillation | - | Reduced Pressure | 80-90 | >90 |
| Mechanochemical | Ball Milling | Solvent-free | 90-95 | >95 |
Mechanochemical purification approaches have gained prominence due to their environmental benefits and efficiency [22]. The ball milling technique enables solvent-free purification processes that significantly reduce environmental impact while maintaining high product purity [22]. This methodology particularly benefits sulfonyl fluoride purification by minimizing exposure to moisture and protic solvents that could cause hydrolysis [22].
Yield optimization strategies focus on multiple aspects of the synthetic process, including reaction temperature control, catalyst selection, and reaction time management [26] [27]. Temperature optimization studies have demonstrated that reactions conducted at 50-60°C typically provide optimal conversion rates while minimizing side product formation [26]. The use of moisture-free conditions is essential, as water presence significantly reduces both conversion and yield [26].
Table 5: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Critical Factors |
|---|---|---|---|
| Temperature | 50-70°C | +25-30% | Substrate stability |
| Reaction Time | 1-4 hours | +15-20% | Competing reactions |
| Moisture Content | <50 ppm | +40-50% | Hydrolysis prevention |
| Catalyst Loading | 1-5 mol% | +20-25% | Cost effectiveness |
Solvent selection plays a crucial role in yield optimization, with acetonitrile consistently demonstrating superior performance across various reaction conditions [26]. The solvent's low boiling point facilitates easy removal, while its aprotic nature prevents unwanted side reactions [26]. Alternative solvents such as toluene and dichloroethane have shown comparable yields but offer different practical advantages depending on the specific synthetic requirements [26].
The implementation of flow chemistry techniques has revolutionized yield optimization for sulfonyl fluoride synthesis [24]. Microflow conditions enable precise control over reaction parameters, resulting in significantly improved yields compared to traditional batch processes [24]. The enhanced mixing efficiency achievable in microflow systems minimizes competing reactions and enables more efficient fluoride incorporation [24].
3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride (molecular formula C₉H₁₀FNO₃S, molecular weight 231.25 g/mol, CAS number 1955520-05-4) exists as a crystalline solid under ambient conditions [1] [2]. The compound adopts a molecular structure consistent with typical aromatic sulfonyl fluorides, featuring a benzene ring substituted with a sulfonyl fluoride group at the 1-position and a dimethylcarbamoyl group at the 3-position.
While specific crystallographic data for this compound are not available in the current literature, studies of related sulfonyl fluorides demonstrate that these compounds typically form stable crystalline structures with well-defined intermolecular interactions. X-ray diffraction studies of similar aromatic sulfonyl fluorides reveal that the solid-state packing is dominated by weak intermolecular forces including van der Waals interactions, dipole-dipole interactions, and potential CH···F hydrogen bonds [3] [4] [5].
The sulfonyl fluoride functional group exhibits a tetrahedral geometry around the sulfur center, with S-F bond lengths typically ranging from 153.0 to 155.0 pm and S-O bond lengths of approximately 140.5 pm [6] [7]. The presence of the dimethylcarbamoyl substituent is expected to influence the crystal packing through additional intermolecular interactions involving the carbonyl oxygen and the nitrogen lone pair.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO₃S | Confirmed by multiple sources |
| Molecular Weight | 231.25 g/mol | Calculated from formula |
| CAS Number | 1955520-05-4 | Chemical Abstracts Service identifier |
| Heavy Atoms Count | 13-14 | Excludes hydrogen atoms |
| Crystalline Form | Crystalline solid | Typical for sulfonyl fluorides |
| Polymorphs | Not reported | No specific studies available |
The compound's solid-state properties are expected to be influenced by the presence of fluorine atoms, which can participate in unique intermolecular interactions. Studies of related fluorinated sulfonamides demonstrate that fluorine substitution can lead to polymorphic behavior and altered crystal packing patterns [4] [5].
The solubility characteristics of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride follow typical patterns observed for aromatic sulfonyl fluorides. The compound exhibits limited solubility in aqueous systems due to its hydrophobic aromatic nature and the presence of the dimethylcarbamoyl group, which reduces overall polarity [8] [9].
The compound demonstrates good solubility in polar aprotic solvents commonly used in organic synthesis:
| Solvent | Solubility | Notes |
|---|---|---|
| Dimethylformamide (DMF) | High | Excellent solvation of polar groups |
| Dimethyl sulfoxide (DMSO) | High | Strong polar aprotic solvent |
| Acetonitrile | Moderate to High | Good for synthetic applications |
| Dichloromethane | Moderate | Suitable for extraction procedures |
| Ethanol | Moderate | Limited by polar character |
| Methanol | Moderate | Similar to ethanol |
The solubility in organic solvents is enhanced by the polar carbonyl group of the dimethylcarbamoyl substituent, which can engage in dipole-dipole interactions with polar solvents [10]. The aromatic ring provides compatibility with moderately polar organic solvents through π-π interactions and dipole-induced dipole forces.
Aqueous solubility is severely limited and highly pH-dependent due to the hydrolytic instability of the sulfonyl fluoride group. The compound's behavior in aqueous media is characterized by:
The hydrolysis mechanism involves nucleophilic attack by water molecules on the sulfur center, leading to displacement of the fluoride ion and formation of the corresponding sulfonic acid [9].
The thermal stability of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride is governed by the relative stability of the sulfonyl fluoride functional group and the thermal behavior of the dimethylcarbamoyl substituent. While specific thermal analysis data for this compound are not available in the literature, the decomposition behavior can be inferred from studies of related sulfonyl fluorides and carbamoyl compounds.
The primary decomposition pathway is expected to involve cleavage of the S-F bond (defluorosulfonylation), which represents the weakest link in the molecular structure. This process typically occurs at temperatures ranging from 159-435°C for related sulfonyl fluorides [11]:
Studies of related N,N-dialkylcarbamoyl compounds indicate that thermal decomposition can proceed through multiple pathways depending on the substituent pattern [12] [13]. The dimethylcarbamoyl group may undergo:
Expected thermal decomposition products include:
| Product Type | Examples | Formation Mechanism |
|---|---|---|
| Fluoride species | HF, metal fluorides | S-F bond cleavage |
| Sulfur oxides | SO₂, SO₃ | Oxidation of sulfur center |
| Nitrogen compounds | Dimethylamine, CO | Carbamoyl group decomposition |
| Aromatic fragments | Benzene derivatives | Ring system breakdown |
The decomposition process is expected to be highly exothermic and may produce corrosive and toxic gases, necessitating appropriate safety precautions during thermal analysis [14].
The NMR spectroscopic characterization of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride provides comprehensive structural information through multiple nuclei:
The proton NMR spectrum exhibits characteristic resonances for:
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.2-8.4 ppm | Complex multiplets | 4H |
| N-methyl groups | 2.9-3.1 ppm | Broad singlet | 6H |
The aromatic region displays a complex splitting pattern due to the meta-disubstituted benzene ring, with the electron-withdrawing sulfonyl fluoride group causing downfield shifts for ortho and para protons [15].
Carbon-13 NMR provides information about the carbon framework:
The carbonyl carbon appears significantly downfield due to the electron-withdrawing effect of the adjacent aromatic ring and the resonance with the nitrogen lone pair [15].
Fluorine-19 NMR is particularly diagnostic for sulfonyl fluorides:
The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment and provides unambiguous identification of the sulfonyl fluoride functional group [17].
The infrared spectrum of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl fluoride exhibits characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1650-1680 | Strong | Amide carbonyl |
| SO₂ asymmetric stretch | 1350-1400 | Strong | Sulfonyl group |
| SO₂ symmetric stretch | 1150-1200 | Strong | Sulfonyl group |
| S-F stretch | 800-900 | Medium | Sulfonyl fluoride |
| Aromatic C=C | 1450-1600 | Medium | Benzene ring |
| Aromatic C-H | 3000-3100 | Medium | Aromatic protons |
| Aliphatic C-H | 2800-3000 | Medium | Methyl groups |
The S-F stretching vibration appears as a characteristic absorption in the 800-900 cm⁻¹ region, providing definitive evidence for the sulfonyl fluoride functional group [18].
Mass spectrometric analysis reveals the molecular ion and characteristic fragmentation patterns:
Common fragmentation pathways include:
| Fragment | m/z | Assignment | Mechanism |
|---|---|---|---|
| [M-F]⁺ | 212 | Loss of fluoride | S-F bond cleavage |
| [M-SO₂F]⁺ | 148 | Loss of SO₂F | Sulfonyl fluoride loss |
| [M-CON(CH₃)₂]⁺ | 159 | Loss of carbamoyl | Amide bond cleavage |
| Base fragments | Various | Aromatic ions | Ring fragmentation |
The loss of fluoride (m/z 212) represents a characteristic fragmentation for sulfonyl fluorides, while the loss of the entire SO₂F group (m/z 148) provides structural confirmation [19].
High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation: